An In-depth Technical Guide to 3-Methyl-1H-1,2,4-triazole
An In-depth Technical Guide to 3-Methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-1,2,4-triazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1][2] Its unique structural features, stability, and reactivity make it an important intermediate for developing fungicides, herbicides, and other bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-Methyl-1H-1,2,4-triazole.
Chemical and Physical Properties
The fundamental properties of 3-Methyl-1H-1,2,4-triazole are summarized in the tables below. These properties are essential for its handling, storage, and application in various chemical reactions.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 7170-01-6 | [1][3][4][5][6][7] |
| Molecular Formula | C₃H₅N₃ | [1][5][6] |
| Molecular Weight | 83.09 g/mol | [1][5][6][7] |
| Appearance | White to light yellow to light orange powder/crystal | [1][5] |
| Melting Point | 94 - 98 °C | [1] |
| 44 - 48 °C | [3] | |
| Boiling Point | 265 °C (at atmospheric pressure) | [1] |
| 138 °C (at 8 Torr) | [3] | |
| Solubility | Soluble in Methanol | [3] |
| Storage Temperature | 2 - 8 °C, under inert atmosphere | [1][3] |
Table 2: Spectroscopic and Structural Information
| Identifier | Value | Source(s) |
| SMILES | Cc1nc[nH]n1 | [5][8] |
| InChI | InChI=1S/C3H5N3/c1-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | [5][8] |
| InChIKey | PZKFSRWSQOQYNR-UHFFFAOYSA-N | [5][8] |
| ¹H NMR (300 MHz) | δ 2.53 (s, 3H), 8.03 (s, 1H), 11.52 (s, 1H) | [4] |
| ¹³C NMR (300 MHz) | δ 156.5, 149.8, 13.5 | [4] |
Experimental Protocols
Synthesis of 3-Methyl-1H-1,2,4-triazole
A common and effective method for the synthesis of 3-Methyl-1H-1,2,4-triazole involves the reaction of acetamidine (B91507) hydrochloride with formylhydrazine (B46547).[4]
Materials:
-
Acetamidine hydrochloride
-
Anhydrous ethanol (B145695)
-
Sodium methanolate
-
Formylhydrazine
-
Butyl acetate (B1210297)
Procedure: [4]
-
To a 20L reactor, add acetamidine hydrochloride (2.0 kg, 21.16 mol) and anhydrous ethanol (10.0 L).
-
Cool the resulting suspension to 0-5°C.
-
Slowly add sodium methanolate (1.15 kg, 21.2 mol) while maintaining the temperature below 20°C.
-
Add formylhydrazine (1.28 kg, 21.2 mol) to the mixture.
-
Heat the reaction mixture to 55°C and stir for 16 hours.
-
After the reaction is complete, cool the mixture to 20°C and filter to remove any solids.
-
Concentrate the filtrate by distillation under reduced pressure to a volume of 2.0-2.5 L.
-
Add butyl acetate (4 L) to the concentrate and re-concentrate under reduced pressure to 2.0-2.5 L. Repeat this step until the weight ratio of butyl acetate to ethanol is greater than 19:1.
-
Heat the mixture to 70-75°C for 15 minutes, then cool to room temperature (20-22°C) over 1 hour.
-
Stir at room temperature for 14 hours.
-
Cool the suspension to 0-5°C, stir for 1 hour, and then filter.
-
Wash the filter cake with a 3:1 (v/v) mixture of heptane and butyl acetate (4.0 L).
-
Dry the resulting solid at 30-35°C under vacuum at 25 mmHg for 48 hours to yield 3-methyl-1,2,4-triazole as a pale pink solid.
Caption: Synthetic workflow for the preparation of 3-Methyl-1H-1,2,4-triazole.
Applications in Drug Development and Agrochemicals
3-Methyl-1H-1,2,4-triazole is a key precursor in the synthesis of a variety of biologically active compounds. Its triazole ring system is a common feature in many antifungal agents, where it is believed to interact with the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.
Derivatives of 1,2,4-triazole (B32235) have demonstrated a broad spectrum of pharmacological activities, including:
In the field of agrochemicals, this compound is integral to the production of potent fungicides and herbicides, contributing to crop protection and enhanced agricultural yields.[1][2] The versatility of the 1,2,4-triazole scaffold allows for the synthesis of compounds with tailored biological activities.
Caption: Role of 3-Methyl-1H-1,2,4-triazole in developing bioactive compounds.
Safety Information
3-Methyl-1H-1,2,4-triazole is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Why 3-Methyl-1H-1,2,4-triazole is Key in Agrochemical Synthesis - ChemPacific [chempacific-zhejiang.com]
- 3. 3-METHYL-1H-1,2,4-TRIAZOLE CAS#: 7170-01-6 [m.chemicalbook.com]
- 4. 3-METHYL-1H-1,2,4-TRIAZOLE | 7170-01-6 [chemicalbook.com]
- 5. 3-Methyl-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 6. 3-Methyl-1H-1,2,4-triazole [oakwoodchemical.com]
- 7. 3-Methyl-1H-1,2,4-triazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Methyl-1H-1,2,4-triazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]







